2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-2-yl-5-thiophen-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c1-3-8(12-5-1)11-13-7-9(14-11)10-4-2-6-15-10;;/h2,4,6-8,12H,1,3,5H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOYCXYFXQMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=CS3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole Core
The imidazole ring is typically constructed via a condensation reaction involving:
- Starting Materials: Glyoxal, ammonia, and an aldehyde.
- Reaction Conditions: Acidic or neutral medium, often refluxing conditions to facilitate ring closure.
- Mechanism: The aldehyde and glyoxal condense with ammonia to form the imidazole heterocycle through cyclization and dehydration steps.
This step establishes the fundamental heterocyclic scaffold onto which further functionalization occurs.
Attachment of the Thiophene Ring
- Techniques: Cross-coupling reactions such as Suzuki or Stille coupling.
- Reagents: Thiophene derivatives bearing suitable leaving groups (e.g., boronic acids for Suzuki coupling or stannanes for Stille coupling).
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).
- Conditions: Typically conducted in polar aprotic solvents (e.g., DMF, toluene) under inert atmosphere (nitrogen or argon), at elevated temperatures (80–110 °C).
- Outcome: Introduction of the thiophen-2-yl group at the 4-position of the imidazole ring with high regioselectivity and yield.
Industrial Production Considerations
- Optimization: Use of continuous flow reactors to improve reaction control and scalability.
- Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve high purity.
- Automation: Employing automated synthesis platforms to enhance reproducibility and throughput.
- Yield Enhancement: Fine-tuning catalyst loading, temperature, and reaction time to maximize product yield and minimize by-products.
Reaction Types and Reagents Used in Preparation and Modification
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Condensation | Glyoxal, ammonia, aldehyde, reflux | Formation of imidazole core |
| Nucleophilic Substitution | Pyrrolidine, base (NaOH, K2CO3) | Introduction of pyrrolidine ring |
| Cross-Coupling | Pd catalyst, thiophene boronic acid/stannane, base | Attachment of thiophene ring via Suzuki/Stille coupling |
| Oxidation | H2O2, KMnO4 | Possible oxidation of rings for derivative synthesis |
| Reduction | LiAlH4, NaBH4 | Reduction of imidazole or pyrrolidine moieties |
Detailed Research Findings and Data Tables
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Imidazole formation | Glyoxal + ammonia + aldehyde, reflux | 75–85 | Core heterocycle construction |
| 2 | Pyrrolidine attachment | Pyrrolidine, base, room temperature to reflux | 80–90 | Stereoselective control possible |
| 3 | Thiophene coupling | Pd catalyst, thiophene boronic acid, base, 90–110 °C | 70–85 | Suzuki or Stille coupling |
| 4 | Salt formation | HCl in methanol, precipitation | 95 | Formation of dihydrochloride salt |
Purity and Characterization
- Purity: Typically >90% by HPLC after purification.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis.
- Physical Form: Pale yellow solid as dihydrochloride salt.
Mechanistic Insights
- The condensation step forms the imidazole ring via nucleophilic attack of ammonia on the aldehyde and glyoxal.
- Pyrrolidine attachment proceeds through nucleophilic substitution at the 2-position of the imidazole, favored by the electron-deficient nature of the imidazole ring.
- Thiophene introduction via palladium-catalyzed cross-coupling involves oxidative addition, transmetallation, and reductive elimination steps, enabling selective C-C bond formation at the 4-position of imidazole.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents & Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Imidazole Core Formation | Condensation | Glyoxal, ammonia, aldehyde, reflux | 75–85 | Core heterocycle synthesis |
| Pyrrolidine Introduction | Nucleophilic substitution | Pyrrolidine, base (NaOH/K2CO3), RT–reflux | 80–90 | Stereochemistry control possible |
| Thiophene Attachment | Suzuki/Stille cross-coupling | Pd catalyst, thiophene boronic acid/stannane, base, 90–110 °C | 70–85 | Regioselective C-C bond formation |
| Salt Formation | Acid-base reaction | HCl in MeOH, precipitation | 95 | Formation of dihydrochloride salt |
Additional Notes on Pyrrolidine Synthesis Relevance
- Pyrrolidine derivatives can be synthesized via cyclization routes starting from chiral precursors such as Morita–Baylis–Hillman adducts, followed by ozonolysis, stereoselective reductions, and cyclization steps. These methods provide access to stereochemically defined pyrrolidine rings, which can be incorporated into the target compound to enhance biological activity.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole or thiophene rings.
Reduction: Reduced forms of the imidazole or pyrrolidine rings.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. The incorporation of the pyrrolidine and thiophene substituents may enhance the selectivity and potency against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
- Antimicrobial Properties :
- CNS Activity :
Biochemical Research Applications
- Enzyme Inhibition :
-
G-Quadruplex Stabilization :
- Recent studies have highlighted the role of small molecules in stabilizing G-quadruplex structures, which are important in regulating gene expression and telomere maintenance. Compounds similar to 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole have shown promise in this area, suggesting potential applications in cancer therapeutics .
Case Studies
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the specific application. The compound may exert its effects through binding to these targets, thereby modulating their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole Derivatives with Thiophene Substituents
- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (C₁₉H₁₄N₂S, 306.40 g/mol): This analog retains the thiophene substituent but replaces the pyrrolidine group with phenyl rings at positions 4 and 3. Such derivatives are synthesized via cyclocondensation reactions and are noted for applications in optoelectronics due to their π-conjugated systems .
| Property | Target Compound | 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole |
|---|---|---|
| Molecular Weight | 210.10 g/mol | 306.40 g/mol |
| Key Substituents | Pyrrolidine, thiophene | Thiophene, phenyl groups |
| Solubility | High (dihydrochloride salt) | Moderate (neutral compound) |
| Potential Applications | Pharmaceuticals | Optoelectronic materials |
Pyrrolidine-Substituted Imidazoles
- (S)-5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Hydrochloride (C₁₃H₁₄FN₃·HCl, 231.27 g/mol):
This compound shares the pyrrolidine-imidazole backbone but incorporates a fluorophenyl group at position 4. The fluorine atom enhances lipophilicity and metabolic stability, which is critical for blood-brain barrier penetration in neuropharmacological agents. Its synthesis involves asymmetric catalysis to achieve the (S)-enantiomer .
| Property | Target Compound | (S)-5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole |
|---|---|---|
| Molecular Weight | 210.10 g/mol | 231.27 g/mol |
| Substituent at Position 4 | Thiophene | Fluorophenyl |
| Chirality | Not specified | (S)-configured |
| Pharmacological Relevance | Antimicrobial (inferred) | Neuroactive potential |
Dihydrochloride Salts of Imidazole Derivatives
- 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid Dihydrochloride (C₈H₈Cl₂N₄O₂, 263.08 g/mol):
This derivative includes a pyrimidine ring and a carboxylic acid group, leading to distinct hydrogen-bonding capabilities. The dihydrochloride salt improves aqueous solubility, favoring its use in drug formulation. Its molecular weight is higher than the target compound due to the pyrimidine and carboxylate moieties .
| Property | Target Compound | 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid Dihydrochloride |
|---|---|---|
| Molecular Weight | 210.10 g/mol | 263.08 g/mol |
| Functional Groups | Pyrrolidine, thiophene | Pyrimidine, carboxylic acid |
| Hydrogen Bonding Capacity | Moderate (pyrrolidine N–H) | High (carboxylic acid, pyrimidine N) |
| Application Focus | Antimicrobial agents | Enzyme inhibitors (e.g., kinase targeting) |
Imidazole-Bipyridine Hybrids
- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine: This compound combines imidazole and bipyridine units, enabling π-stacking interactions for fluorescence applications. Unlike the target compound, it lacks a thiophene group but includes a methylimidazole and aromatic diamine for enhanced electronic properties.
Pharmacological and Industrial Relevance
While direct pharmacological data for the target compound are absent, structurally related imidazoles exhibit:
Biological Activity
Overview
2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound incorporates both pyrrolidine and thiophene rings, which contribute to its biological activity, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Core : Achieved through the condensation of glyoxal, ammonia, and an aldehyde.
- Introduction of the Pyrrolidine Ring : Involves reacting the imidazole derivative with pyrrolidine under basic conditions.
- Attachment of the Thiophene Ring : This can be accomplished via cross-coupling reactions such as Suzuki or Stille coupling using appropriate thiophene derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes, receptors, and nucleic acids. The binding affinity and reactivity of the compound are influenced by the presence of both pyrrolidine and thiophene rings, which enhance its efficacy in various applications .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For example, derivatives similar to 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported between 3.12 and 12.5 µg/mL, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
Research has also explored the anticancer properties of imidazole derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression .
Similar Compounds
A comparison with structurally related compounds reveals distinct differences in biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Pyrrolidin-2-yl)-1H-imidazole | Lacks thiophene ring | Lower reactivity |
| 4-(Thiophen-2-yl)-1H-imidazole | Lacks pyrrolidine ring | Reduced solubility |
| 2-(Pyrrolidin-2-yl)-4-(phenyl)-1H-imidazole | Contains phenyl ring | Altered electronic properties |
The unique combination of pyrrolidine and thiophene rings in this compound enhances its reactivity and biological efficacy compared to these related compounds.
Study on Antimicrobial Efficacy
In a recent study published in PubMed, researchers synthesized new pyrroloimidazole derivatives that exhibited remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli using a disk diffusion method. The results indicated that these compounds could serve as lead candidates for developing new antibacterial agents .
Antioxidant Properties
Another investigation focused on the antioxidant properties of pyrroloimidazoles derived from similar structures. The study utilized DPPH radical scavenging assays to evaluate antioxidant efficacy, revealing that these compounds displayed significant antioxidant activity comparable to traditional antioxidants .
Q & A
Q. What are the optimal synthetic routes for 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
- Cyclization Strategies : Utilize condensation of 2-bromo-1-(thiophen-2-yl)ethanone with pyrrolidine derivatives, followed by HCl salt formation. Adjust solvent polarity (e.g., ethanol vs. DMF) to optimize cyclization efficiency. Evidence from analogous imidazole syntheses shows yields ranging from 43% to 67% depending on substituents .
- Catalytic Enhancements : Nickel-catalyzed protocols (e.g., proto-demetallation and dehydrative cyclization) improve regioselectivity for imidazole core formation. Mild conditions (room temperature, aqueous media) minimize side reactions .
- Challenges : Thiophene ring stability under acidic conditions may require buffered HCl for dihydrochloride salt formation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Key absorption bands include ~3115 cm⁻¹ (N-H stretch), ~1658 cm⁻¹ (C=N imidazole), and thiophene C-S stretches (~700 cm⁻¹). Compare to reference data for analogous imidazoles .
- HPLC Analysis : Use normal-phase HPLC (e.g., tR = 5.85–30.19 min) with UV detection at 254 nm. Validate purity against synthetic intermediates .
- X-ray Crystallography : For structural confirmation, employ SHELX software (SHELXL/SHELXS) to resolve dihydrochloride salt formation and hydrogen-bonding networks .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Control for Salt Form : Ensure consistent use of the dihydrochloride salt (vs. free base), as counterions impact solubility and receptor binding .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and buffer pH (5.0–7.4) to account for imidazole protonation states .
- Data Normalization : Cross-reference with structurally similar compounds (e.g., 4-(3-fluorophenyl)-1H-imidazole) to identify trends in substituent effects .
Q. What protocols ensure safe handling and storage of this hygroscopic compound?
Methodological Answer:
- Storage : Keep in sealed containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to light and humidity .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis. Decontaminate spills with sand or vermiculite .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GLP-1 receptors)?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model imidazole binding to receptor active sites. Prioritize π-π stacking (thiophene) and hydrogen bonding (pyrrolidine NH) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the dihydrochloride salt .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for imidazole derivatives?
Methodological Answer:
Q. How does enantiomeric purity of the pyrrolidine moiety influence pharmacological activity?
Methodological Answer:
- Chiral Resolution : Use HPLC with a CHIRALPAK® AD-H column to separate enantiomers. Assign configurations via circular dichroism (CD) or X-ray .
- Biological Testing : Compare (R)- and (S)-pyrrolidine enantiomers in vitro (e.g., cAMP assays for GLP-1 activation) to determine stereochemical requirements .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
